molecular formula C14H21N B12087907 (1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine

(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine

Cat. No.: B12087907
M. Wt: 203.32 g/mol
InChI Key: MZLRQLYPGAZCRR-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine is an organic compound with the molecular formula C14H21N. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a 3-methylphenyl group. It is a type of amine, a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine typically involves the reaction of cyclopropyl ethylamine with 3-methylphenyl ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropylethyl)[2-(2-methylphenyl)ethyl]amine
  • (1-Cyclopropylethyl)[2-(4-methylphenyl)ethyl]amine
  • (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine

Uniqueness

(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the cyclopropyl group and the 3-methylphenyl group influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-cyclopropyl-N-[2-(3-methylphenyl)ethyl]ethanamine

InChI

InChI=1S/C14H21N/c1-11-4-3-5-13(10-11)8-9-15-12(2)14-6-7-14/h3-5,10,12,14-15H,6-9H2,1-2H3

InChI Key

MZLRQLYPGAZCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC(C)C2CC2

Origin of Product

United States

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